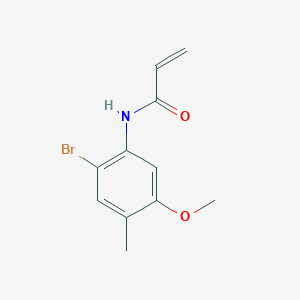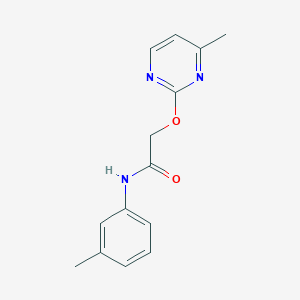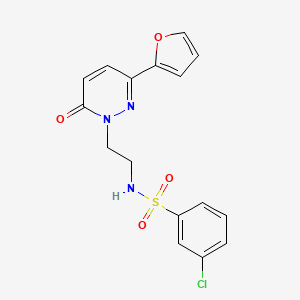
N-(2-ブロモ-5-メトキシ-4-メチルフェニル)プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromo group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 5-methoxy-4-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Methoxylation: The methoxy group is introduced at the 5-position through a methoxylation reaction, often using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the bromo-methoxy-methylphenyl intermediate with prop-2-enamide under appropriate conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide may involve large-scale bromination and methoxylation processes, followed by efficient amidation techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines.
Substitution: Substituted derivatives with various functional groups replacing the bromo group.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4-methylphenyl)prop-2-enamide
- N-(2-bromo-5-methoxyphenyl)prop-2-enamide
- N-(2-bromo-5-methylphenyl)prop-2-enamide
Uniqueness
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide is unique due to the specific arrangement of the bromo, methoxy, and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in closely related compounds.
特性
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-4-11(14)13-9-6-10(15-3)7(2)5-8(9)12/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWQUCMHPPVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride](/img/structure/B2510469.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2510470.png)

![4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2510473.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510481.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2510482.png)

![2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2510486.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2510487.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)

